2-Oxokolavenol

Übersicht

Beschreibung

2-Oxokolavenol is a natural product that has been identified as a novel and selective Farnesoid X receptor (FXR) agonist . FXR is a member of the nuclear receptor superfamily and is a master gene for regulating enterohepatic metabolic homeostasis . It has been proven to be a promising drug target for various liver diseases .

Molecular Structure Analysis

The molecular structure of 2-Oxokolavenol allows it to form two hydrogen bonds with M265 and Y369 of human FXR . This enables it to fit compatibly into the ligand binding pocket of FXR .Wissenschaftliche Forschungsanwendungen

FXR Agonist

2-Oxokolavenol has been identified as a novel and selective Farnesoid X receptor (FXR) agonist . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . This makes 2-Oxokolavenol a promising drug target for various liver diseases .

Therapeutic Efficacy Against APAP-Induced Hepatocyte Damage

Further investigations have revealed that 2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . This suggests that 2-Oxokolavenol could be used in the treatment of liver damage caused by APAP toxicity .

Modulation of FXR

2-Oxokolavenol has been found to form two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR . This leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Anti-Multidrug-Resistant Acinetobacter baumannii

Research has suggested that 2-Oxokolavenol may have significant antibacterial activities against Acinetobacter baumannii, including multidrug-resistant strains . This makes it a potential candidate for the development of new antibiotics .

Synergistic Effect with Sulfamethoxazole

A significant synergistic effect has been observed between 2-Oxokolavenol and the dihydropteroate synthase (DHPS)-inhibitor sulfamethoxazole (SMZ) . This indicates that using SMZ in combination with 2-Oxokolavenol could help to reduce the required dosage and forestall resistance .

Regulation of Corepressor NCoR2

In addition to coactivator SRCs, 2-Oxokolavenol has been found to regulate the corepressor NCoR2 . This suggests that 2-Oxokolavenol could play a role in gene regulation .

Wirkmechanismus

2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . It forms two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR, which potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

Zukünftige Richtungen

Eigenschaften

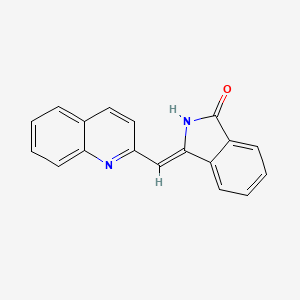

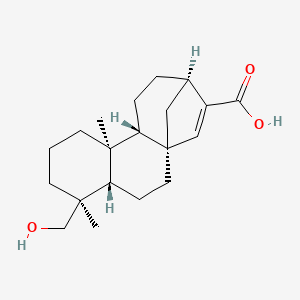

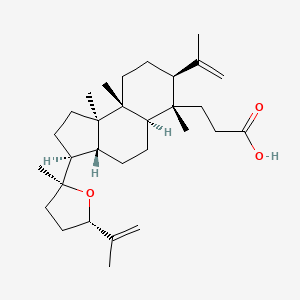

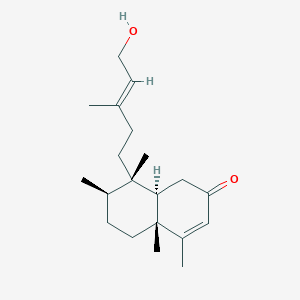

IUPAC Name |

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNCAOKSWDFOY-SJRDTMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxokolavenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?

A1: 2-Oxokolavenol exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, 2-oxokolavenol forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:

- Recruitment of co-regulators: The binding of 2-oxokolavenol to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].

- Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].

- Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of 2-oxokolavenol, such as protection against acetaminophen-induced hepatocyte damage [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.